rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis
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Overview
Description
rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis is a complex organic compound that belongs to the class of pyrano[3,4-c]pyrroles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyran ring, which is further substituted with a benzyl group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano[3,4-c]pyrroles typically involves the annulation of a pyran ring to an existing pyrrole ring. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones can be obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by cyclization reactions. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrole or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole and pyran rings can interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. The benzyl group and carboxylate ester may also play roles in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring.
Pyran: A simpler analog with a single pyran ring.
Pyrano[3,4-c]pyrrole: Compounds with similar fused ring structures but different substituents.
Uniqueness
rac-methyl(3aR,7aR)-2-benzyl-octahydropyrano[3,4-c]pyrrole-7a-carboxylate,cis is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and carboxylate ester differentiates it from other pyrano[3,4-c]pyrrole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic potential.
Properties
IUPAC Name |
methyl (3aS,7aS)-2-benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-15(18)16-7-8-20-11-14(16)10-17(12-16)9-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAPQZNQOQEUMG-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCOCC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@]12CCOC[C@@H]1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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